

# A Comparative Analysis of ACE Inhibitor Efficacy in Cardiovascular Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone in the management of cardiovascular diseases, primarily by modulating the Renin-Angiotensin-Aldosterone System (RAAS). Their widespread use has prompted numerous clinical trials to ascertain their efficacy. This guide provides a comparative statistical analysis of prominent ACE inhibitors, supported by experimental data from landmark clinical trials, to aid in research and development.

## Comparative Efficacy of ACE Inhibitors: A Quantitative Overview

The clinical efficacy of ACE inhibitors has been extensively evaluated in large-scale clinical trials. The following tables summarize key findings from seminal studies, comparing the performance of different ACE inhibitors against placebo or other active treatments on major cardiovascular endpoints.

Table 1: Major Clinical Trials of ACE Inhibitors in Heart Failure

Trial (Year)	ACE Inhibitor	Patient Population	Key Findings
CONSENSUS (1987) [1][2][3]	Enalapril	253 patients with severe congestive heart failure (NYHA Class IV)	40% reduction in 6-month mortality with enalapril vs. placebo (26% vs. 44%). [3][4]
SOLVD (1991)[5][6][7]	Enalapril	2,569 patients with symptomatic congestive heart failure (LVEF ≤35%)	16% reduction in all-cause mortality with enalapril vs. placebo. [7]
ATLAS (1999)[8][9] [10][11]	Lisinopril	3,164 patients with congestive heart failure (NYHA Class II-IV, LVEF ≤30%)	High-dose lisinopril (32.5-35 mg/day) led to a non-significant 8% reduction in all-cause mortality but a significant 12% reduction in the combined endpoint of all-cause mortality and hospitalization compared to low-dose (2.5-5 mg/day). [8][11]

Table 2: Major Clinical Trials of ACE Inhibitors in High-Risk Cardiovascular Patients

Trial (Year)	ACE Inhibitor	Patient Population	Key Findings
HOPE (2000)[4][12][13][14][15]	Ramipril	9,297 high-risk patients (history of CAD, stroke, PVD, or diabetes with another risk factor)	22% relative risk reduction in the composite endpoint of MI, stroke, or cardiovascular death with ramipril vs. placebo.[4]
EUROPA (2003)[16][17][18][19][20]	Perindopril	12,218 patients with stable coronary artery disease	20% relative risk reduction in the primary composite endpoint of cardiovascular death, non-fatal MI, and cardiac arrest with perindopril vs. placebo.[16][19]

## Experimental Protocols of Key Clinical Trials

Understanding the methodologies of these landmark trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for the cited studies.

### CONSENSUS (Cooperative North Scandinavian Enalapril Survival Study)

- Objective: To evaluate the effect of enalapril on mortality in patients with severe congestive heart failure.[1][3]
- Study Design: A randomized, double-blind, placebo-controlled trial.[3]
- Patient Population: 253 patients with New York Heart Association (NYHA) functional class IV heart failure.[1][2][3]

- Intervention: Patients were randomized to receive either enalapril (starting at 5 mg twice daily, titrated up to 20 mg twice daily) or placebo, in addition to conventional heart failure therapy.[\[21\]](#)
- Primary Endpoint: All-cause mortality at six months.[\[2\]](#)

## **SOLVD (Studies of Left Ventricular Dysfunction) - Treatment Trial**

- Objective: To determine the effect of enalapril on mortality and morbidity in patients with symptomatic congestive heart failure and reduced left ventricular ejection fraction (LVEF).[\[6\]](#)  
[\[7\]](#)
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: 2,569 patients with NYHA class II-III heart failure and an LVEF of 35% or less.[\[7\]](#)
- Intervention: Patients were randomized to receive either enalapril (titrated to 10 mg twice daily) or placebo, in addition to conventional therapy.[\[5\]](#)[\[22\]](#)
- Primary Endpoint: All-cause mortality.[\[7\]](#)

## **ATLAS (Assessment of Treatment with Lisinopril and Survival)**

- Objective: To compare the effects of low versus high doses of lisinopril on morbidity and mortality in patients with heart failure.[\[8\]](#)[\[9\]](#)
- Study Design: A randomized, double-blind, parallel-group trial.[\[8\]](#)[\[11\]](#)
- Patient Population: 3,164 patients with NYHA class II-IV heart failure and an LVEF of 30% or less.[\[8\]](#)[\[10\]](#)
- Intervention: Patients were randomized to receive either low-dose lisinopril (2.5-5 mg daily) or high-dose lisinopril (32.5-35 mg daily).[\[8\]](#)[\[10\]](#)

- Primary Endpoint: All-cause mortality.[8]

## HOPE (Heart Outcomes Prevention Evaluation)

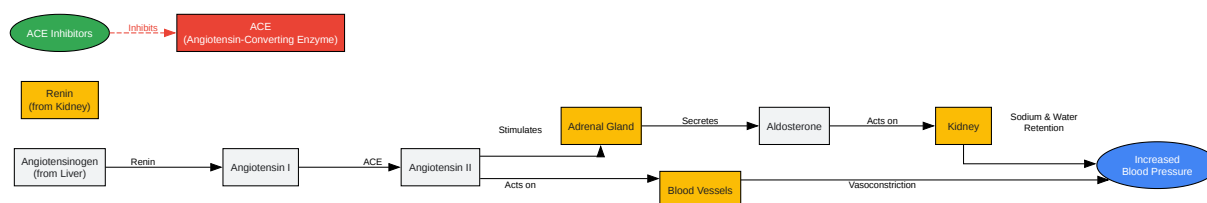
- Objective: To assess the effects of ramipril and vitamin E on cardiovascular events in high-risk patients.[12][14]
- Study Design: A large, simple, randomized 2x2 factorial trial.[12]
- Patient Population: 9,297 patients aged 55 years or older with a history of coronary artery disease, stroke, peripheral vascular disease, or diabetes plus at least one other cardiovascular risk factor.[13][15]
- Intervention: Patients were randomized to receive ramipril (10 mg daily), vitamin E, both, or placebo.[13]
- Primary Endpoint: A composite of myocardial infarction, stroke, or death from cardiovascular causes.[13]

## EUROPA (European Trial on Reduction of Cardiac Events with Perindopril in Stable Coronary Artery Disease)

- Objective: To evaluate the efficacy of perindopril in reducing cardiovascular events in patients with stable coronary artery disease.[17][18]
- Study Design: A randomized, double-blind, placebo-controlled trial.[18]
- Patient Population: 12,218 patients with documented stable coronary artery disease and no clinical signs of heart failure.[16][17]
- Intervention: Following a four-week run-in phase with open-label perindopril, patients were randomized to receive either perindopril (8 mg daily) or placebo.[16][17]
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, and resuscitated cardiac arrest.[17]

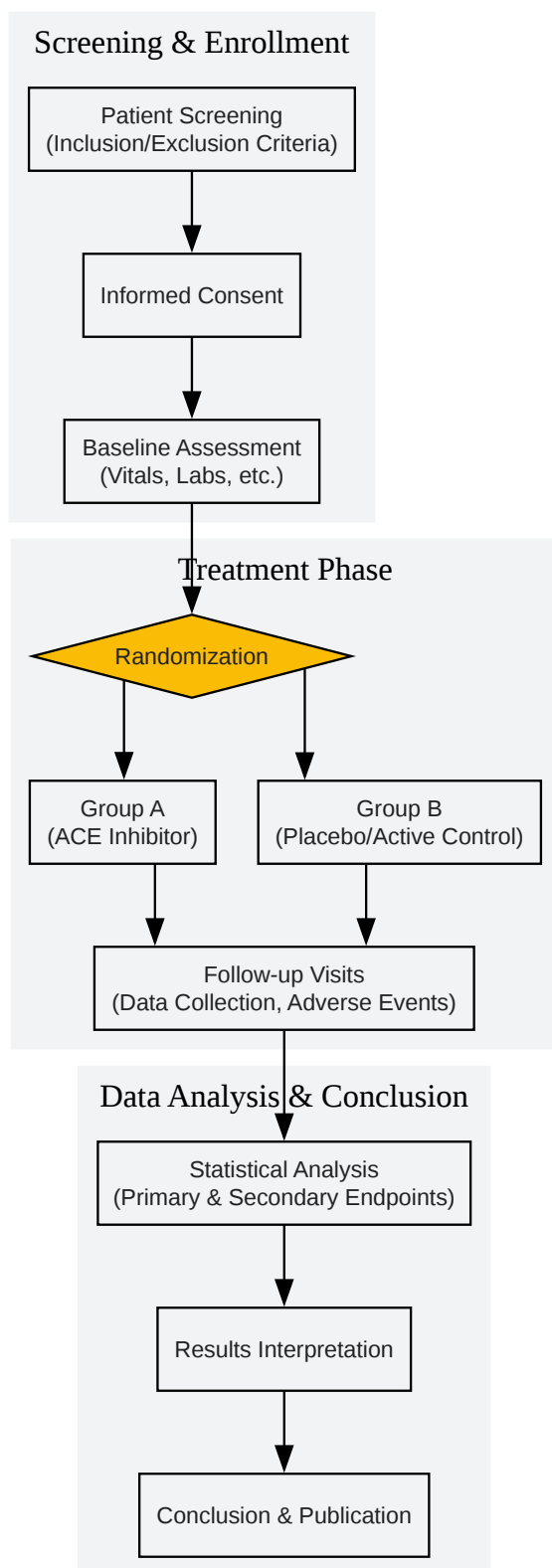
## Visualizing the Mechanism and Process

To better understand the biological target of ACE inhibitors and the typical structure of clinical trials evaluating their efficacy, the following diagrams are provided.



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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of intervention for ACE inhibitors.



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Caption: A generalized workflow for a randomized controlled clinical trial comparing an ACE inhibitor to a control group.

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- To cite this document: BenchChem. [A Comparative Analysis of ACE Inhibitor Efficacy in Cardiovascular Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683001#statistical-analysis-for-comparing-the-efficacy-of-ace-inhibitors]

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